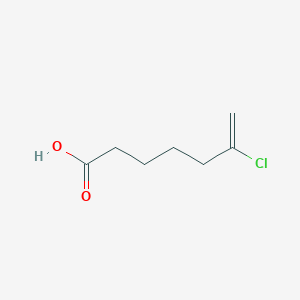
6-Chlor-6-hepten-säure
Übersicht
Beschreibung
6-Chloro-6-heptenoic acid is an unsaturated carboxylic acid with the molecular formula C7H11ClO2. This compound is characterized by the presence of a chlorine atom and a double bond within its seven-carbon chain. It is a colorless liquid with a molecular weight of 162.62 g/mol.
Wissenschaftliche Forschungsanwendungen
6-Chloro-6-heptenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has indicated its potential role in drug development, particularly for its antitumor activity.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-6-heptenoic acid typically involves the chlorination of 6-heptenoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom at the sixth position of the heptenoic acid chain. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride in the presence of a solvent like dichloromethane .
Industrial Production Methods: In an industrial setting, the production of 6-Chloro-6-heptenoic acid may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-6-heptenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-6-heptenoic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in 6-chloroheptanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products:
Oxidation: 6-Chloro-6-heptenoic acid derivatives with additional oxygen-containing functional groups.
Reduction: 6-Chloroheptanoic acid.
Substitution: Various substituted heptenoic acids depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 6-Chloro-6-heptenoic acid involves its interaction with specific molecular targets. The chlorine atom and the double bond within the molecule allow it to participate in various chemical reactions, which can modify biological pathways. For instance, its antitumor activity may be attributed to its ability to interfere with cellular processes essential for tumor growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-6-heptenoic acid: Similar structure but with a bromine atom instead of chlorine.
6-Iodo-6-heptenoic acid: Contains an iodine atom in place of chlorine.
6-Fluoro-6-heptenoic acid: Fluorine atom replaces the chlorine atom.
Uniqueness: 6-Chloro-6-heptenoic acid is unique due to the specific reactivity of the chlorine atom, which can influence the compound’s chemical and biological properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Eigenschaften
IUPAC Name |
6-chlorohept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVJKSMJQQSXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641249 | |
| Record name | 6-Chlorohept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-28-7 | |
| Record name | 6-Chlorohept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,4-dichlorophenyl)methanone](/img/structure/B1613893.png)












